Torbafylline

Content Navigation

Generic xanthines often fail to reproducibly suppress muscle wasting in cachexia/sepsis models.

Torbafylline overcomes this:

- Suppresses ubiquitin-proteasome system & normalizes Ub expression (unlike pentoxifylline).

- Half the dose of pentoxifylline for renal protection in endotoxemia.

- Enhances macrolide uptake into PMNs for targeted delivery.

Ideal positive control for PDE4/cAMP/Akt signaling studies.

CAS Number

Product Name

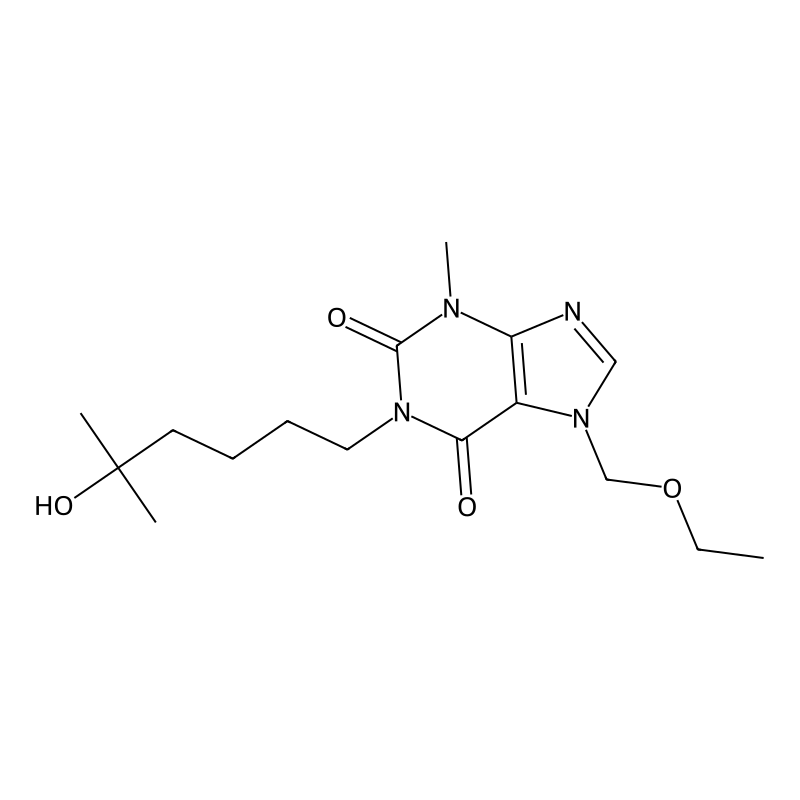

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Torbafylline (also known as HWA 448) is a synthetic xanthine derivative and a non-selective phosphodiesterase (PDE) inhibitor with a pronounced affinity for modulating PDE4 activity. In procurement and laboratory contexts, it is primarily sourced as a hemorheological agent and a highly potent inhibitor of skeletal muscle wasting. Its baseline value proposition lies in its ability to suppress ubiquitin-proteasome-dependent proteolysis and modulate inflammatory cytokine (TNF-α, IL-6) production in vivo. Unlike broader, more common xanthine derivatives, Torbafylline offers highly specific utility in modeling cachexia, sepsis, and trauma-induced catabolism, making it a critical reference standard for advanced metabolic and formulation research [1].

Research Fit

While generic xanthine derivatives like pentoxifylline share structural similarities with Torbafylline, they are not functionally interchangeable in precision in vivo models. Pentoxifylline has demonstrated inconsistent and inconclusive efficacy in clinical and advanced in vivo trials for muscle wasting, failing to reliably suppress TNF-α-driven catabolism[1]. Furthermore, Torbafylline exhibits superior dose-efficiency in preserving organ function during endotoxemia, requiring only half the dose of pentoxifylline to achieve equivalent renal protection [2]. Substituting Torbafylline with a generic analog compromises the reproducibility of ubiquitin-proteasome suppression assays and necessitates higher dosing thresholds that can introduce confounding off-target toxicities in sensitive metabolic or shock models.

Substitution Risk

References

- [1] Combaret, L., et al. "Torbafylline (HWA 448) inhibits enhanced skeletal muscle ubiquitin-proteasome-dependent proteolysis in cancer and septic rats." Biochemical Journal 361.Pt 2 (2002): 185-192.

- [2] Berens, K. L., et al. "Influence of pentoxifylline and related analogues in endotoxemic renal failure." Circulatory Shock 34.3 (1991): 344-348.

Renal Protection in Septic Shock

In endotoxemic rat models evaluating renal dysfunction, Torbafylline demonstrated superior potency compared to the benchmark pentoxifylline. Administration of 5 mg/kg Torbafylline maintained single-dose inulin clearances (CIN) at 77 ± 9% of the 6-hour baseline at 9 hours post-endotoxin. In contrast, pentoxifylline required double the dose (10 mg/kg) to achieve a statistically similar preservation (74 ± 9%), while untreated controls deteriorated to 47 ± 12%[1].

| Evidence Dimension | Preservation of inulin clearance (CIN) in endotoxemia |

| Target Compound Data | 77 ± 9% preservation at a 5 mg/kg dose |

| Comparator Or Baseline | Pentoxifylline (74 ± 9% preservation at a 10 mg/kg dose); Untreated baseline (47 ± 12%) |

| Quantified Difference | Equivalent functional preservation achieved at 50% of the comparator dose |

| Conditions | Endotoxemic rat model, measured 9 hours post-endotoxin infusion |

Enables researchers to achieve target organ protection at significantly lower doses, minimizing the risk of confounding toxicities in delicate in vivo shock models.

TNF-α-Driven Muscle Wasting Suppression

Torbafylline provides robust suppression of enhanced proteasome-dependent proteolysis in cancer and septic models, a pathway where pentoxifylline has historically yielded inconclusive results. In septic rats exhibiting increased TNF-α production, Torbafylline directly suppressed the accumulation of high-molecular-mass ubiquitin (Ub) conjugates in the myofibrillar fraction and normalized enhanced muscle expression of Ub. Comparative analyses noted that Torbafylline was significantly more potent than pentoxifylline and other xanthine derivatives in preventing muscle wasting under these specific catabolic conditions [1].

| Evidence Dimension | Inhibition of Ub-proteasome-dependent muscle wasting |

| Target Compound Data | Complete normalization of enhanced muscle Ub expression and suppression of MG132-sensitive proteolysis |

| Comparator Or Baseline | Pentoxifylline (inconclusive efficacy, lower potency in septic models) |

| Quantified Difference | Qualitatively superior suppression of TNF-induced catabolism and higher in vivo potency |

| Conditions | Cancer (Yoshida sarcoma) and septic rat models |

Ensures reliable, reproducible suppression of the ubiquitin-proteasome system in cachexia research, avoiding the variable efficacy associated with generic pentoxifylline.

Macrolide Uptake in Neutrophils

Beyond its hemorheological properties, Torbafylline actively modulates the membrane transport of human polymorphonuclear neutrophils (PMNs). When co-administered with weakly basic antibiotics such as roxithromycin and clindamycin, Torbafylline significantly increased the intracellular uptake of these antibiotics by PMNs in both resting and phagocytosing states. Furthermore, the combination of Torbafylline and these modulatory antibiotics produced an additive inhibitory effect on the stimulated respiratory burst response compared to either agent alone [1].

| Evidence Dimension | Intracellular antibiotic concentration and superoxide inhibition |

| Target Compound Data | Increased PMN uptake of macrolides and synergistic superoxide inhibition |

| Comparator Or Baseline | Antibiotic administration alone (baseline PMN uptake) |

| Quantified Difference | Synergistic enhancement of intracellular antibiotic delivery and respiratory burst suppression |

| Conditions | Human polymorphonuclear neutrophils (PMNs) in vitro |

Validates Torbafylline as a high-value formulation excipient in research developing PMN-mediated targeted drug delivery vehicles for deep-seated infections.

PDE4/Akt Pathway in Burn Proteolysis

Torbafylline is highly effective at isolating and reversing specific signaling cascades in trauma-induced atrophy. In burn-injured rats, Torbafylline administration reversed the burn-induced upregulation of PDE4 activity and decreased cAMP concentrations. Crucially, it normalized the mRNA expression of E3 ligases and significantly increased phospho-Akt levels, while restoring downregulated phospho-FOXO1 and phospho-4E-BP1 in skeletal muscle. This targeted effect was directly blocked by the cAMP inhibitor Rp-cAMPS, confirming its precise mechanism of action [1].

| Evidence Dimension | Phospho-Akt levels and E3 ligase mRNA expression |

| Target Compound Data | Normalization of phospho-FOXO1/4E-BP1 and suppression of E3 ligases |

| Comparator Or Baseline | Untreated burn-injured baseline |

| Quantified Difference | Complete reversal of burn-induced PDE4 upregulation and downstream catabolic signaling |

| Conditions | In vivo rat skeletal muscle post-burn injury and in vitro C2C12 myotubes |

Provides a highly specific, mechanistically validated pharmacological tool for researchers mapping the PDE4/Akt pathway in trauma and burn recovery.

Cancer Cachexia and Sepsis Atrophy Modeling

Torbafylline is the preferred xanthine derivative for modeling cachexia and sepsis-induced muscle wasting. Its proven ability to reliably suppress the ubiquitin-proteasome system and normalize Ub expression in myofibrillar fractions makes it a superior positive control compared to pentoxifylline, which has yielded inconclusive results in similar catabolic models [1].

PMN-Mediated Antibiotic Delivery

In advanced formulation research, Torbafylline serves as a critical modulatory agent to enhance the intracellular uptake of macrolide antibiotics into human polymorphonuclear neutrophils (PMNs). This makes it highly valuable for developing targeted drug delivery systems that utilize phagocytic cells as vehicles to transport active antimicrobials directly to infection sites [2].

PDE4/Akt Pathway in Trauma Recovery

Due to its specific action on the PDE4/cAMP/EPAC/PI3K/Akt signaling axis, Torbafylline is an ideal pharmacological tool for isolating mechanisms of trauma-induced atrophy. It is specifically procured for burn and injury models where researchers need to reverse PDE4 upregulation and track the restoration of downstream phospho-FOXO1 and phospho-4E-BP1 markers [3].

Application Fit Matrix

References

- [1] Combaret, L., et al. "Torbafylline (HWA 448) inhibits enhanced skeletal muscle ubiquitin-proteasome-dependent proteolysis in cancer and septic rats." Biochemical Journal 361.Pt 2 (2002): 185-192.

- [2] Hand, W. L., and D. L. Hand. "Influence of pentoxifylline and its derivatives on antibiotic uptake and superoxide generation by human phagocytic cells." Antimicrobial Agents and Chemotherapy 39.7 (1995): 1574-1579.

- [3] Wang, Wei, et al. "Phosphodiesterase (PDE) inhibitor torbafylline (HWA 448) attenuates burn-induced rat skeletal muscle proteolysis through the PDE4/cAMP/EPAC/PI3K/Akt pathway." Molecular and Cellular Endocrinology 393.1-2 (2014): 149-156.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types

O4Si-4